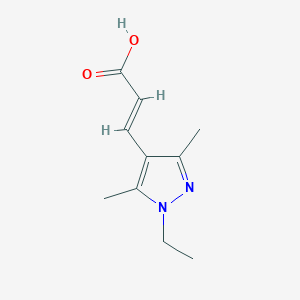

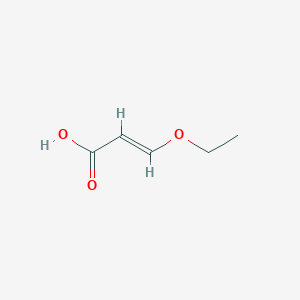

2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde, is a multifaceted molecule that has been the subject of various studies due to its potential applications in the field of organic chemistry and medicinal chemistry. The molecule contains a benzaldehyde group, which is known for its reactivity and utility in synthetic chemistry, and a pyrrolidinyl group, which is a five-membered nitrogen-containing heterocycle that often features in bioactive molecules .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that provide functionalized products with high selectivity. For instance, a heterotelechelic PEG derivative containing a benzaldehyde group was synthesized through ring-opening polymerization initiated by a benzyl alkoxide, followed by several conversion steps to introduce a pyridyldithio group, and finally generating the benzaldehyde functionality . Similarly, the synthesis of 9-dialkylamino-9H-pyrrolo[1,2-a]indoles from 2-(pyrrol-1-yl)benzaldehydes involves the formation of iminium salts and subsequent intramolecular cyclization, showcasing the reactivity of the pyrrolidinyl benzaldehyde structure .

Molecular Structure Analysis

The molecular structure and properties of related compounds have been characterized using various spectroscopic techniques and theoretical calculations. For example, the molecular structure, vibrational wave numbers, and electronic properties of a related ethylpyridinyl ethoxy benzaldehyde oxime were investigated, revealing insights into the molecule's stabilization through hyper-conjugation and its potential nonlinear optical properties . These studies provide a foundation for understanding the structural characteristics of 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde.

Chemical Reactions Analysis

Benzaldehyde derivatives are known to participate in various chemical reactions, particularly in the formation of imine linkages with primary amines, which can be pH-sensitive . The reactivity of the pyrrolidinyl group also allows for the formation of complex heterocyclic structures, as demonstrated in the synthesis of pyrroloindoles . The ability to undergo diverse chemical transformations makes 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde a valuable building block in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde are influenced by their molecular structure. For instance, the presence of electronegative regions in the molecule can affect its reactivity and interactions with other molecules . The crystal structure of related compounds often reveals intermolecular interactions, such as hydrogen bonding and π-π interactions, which can impact the compound's stability and solubility . These properties are essential for the practical application of the compound in chemical synthesis and drug development.

Wissenschaftliche Forschungsanwendungen

Synthesis in Anticancer Drug Development

2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde is recognized for its role as an intermediate in the synthesis of small molecule anticancer drugs. A study by Zhang et al. (2018) details a high-yield synthesis method for this compound, highlighting its importance in developing treatments for cancers such as breast, lymphoma, and colon cancer. The synthesis involves steps like acetal reaction, nucleophilic reaction, and hydrolysis, yielding a compound integral to anticancer drug research (Zhang, Cao, Xu, & Wang, 2018).

Chemical Characterization and Synthesis

Other studies focus on the chemical characterization and synthesis methods of related compounds. For instance, Yun-gen (2005) improved the synthesis of a key intermediate for Rosiglitazone, which, while not the exact compound, demonstrates the ongoing research in developing efficient synthesis methods for related chemicals (Yun-gen, 2005). Similarly, Patel & Patel (2012) explored the synthesis of new pyridine analogs, offering insights into the broader field of benzaldehyde derivatives (Patel & Patel, 2012).

Advanced Chemical Reactions

Studies by Khatri & Samant (2015) and Wang et al. (2015) delve into complex chemical reactions involving benzaldehydes, underscoring the diverse applications and reactions these compounds can undergo. These studies contribute to a deeper understanding of the chemical behavior of benzaldehyde derivatives in various conditions (Khatri & Samant, 2015), (Wang, Jiang, Wen, Xu, & Sun, 2015).

Pharmaceutical Research

The compound's relevance extends to pharmaceutical research. Kuznetsov & Chapyshev (2007) synthesized various derivatives of pyrrolidine, a process essential for developing new pharmacological agents. This indicates the compound's potential in creating new therapeutic molecules (Kuznetsov & Chapyshev, 2007).

Safety And Hazards

Zukünftige Richtungen

The future directions for research on 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde and similar pyrrolidine compounds involve the design of new compounds with different biological profiles . This can be achieved by exploring the pharmacophore space, manipulating the stereochemistry of the molecule, and investigating the influence of steric factors on biological activity .

Eigenschaften

IUPAC Name |

2-ethoxy-4-pyrrolidin-1-ylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-2-16-13-9-12(6-5-11(13)10-15)14-7-3-4-8-14/h5-6,9-10H,2-4,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNRKGHTUBSKKLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)N2CCCC2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-3-[6-(Trifluoromethyl)pyridin-3-yl]propenoic acid](/img/structure/B1310214.png)

![3-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-acrylic acid](/img/structure/B1310225.png)

![4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1310232.png)